N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Description

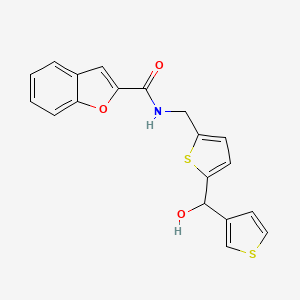

N-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a carboxamide group. The carboxamide’s nitrogen is bonded to a methyl-substituted thiophene ring, which itself bears a hydroxymethylthiophene substituent at the 5-position.

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11,18,21H,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXFKEUURGITGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative of thiophene under controlled conditions to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzofuran rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxamide group yields an amine.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it suitable for applications in electronics or photonics.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Hydrogen Bonding: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like the 5-chloro derivative in .

- Electron Effects : Nitro-substituted analogs (e.g., ) exhibit strong electron-withdrawing effects, altering reactivity and crystal packing (e.g., C—H⋯O interactions) versus the electron-rich thiophene-benzofuran system.

Physicochemical and Crystallographic Properties

Table 2: Inferred Properties Based on Analogues

Structural Insights :

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound notable for its unique thiophene core structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 349.5 g/mol. The presence of multiple thiophene rings enhances its reactivity and biological properties. The hydroxy group significantly improves solubility and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds featuring thiophene rings exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zones of inhibition measured in these studies ranged from 15 mm to 25 mm, indicating moderate to strong antibacterial efficacy .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Bacillus subtilis | 22 |

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes or receptors. Thiophene derivatives are known to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death .

Study on Anticancer Activity

A study conducted on the anticancer properties of thiophene derivatives found that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values ranging from 10 µM to 20 µM, suggesting potent anticancer activity .

Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of the compound were assessed using a murine model of inflammation. Results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) following treatment with this compound, further supporting its therapeutic potential .

Q & A

Q. How to design multi-omics studies for systemic effect analysis?

- Workflow :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells.

- Metabolomics : LC-MS/MS to profile metabolic shifts (e.g., TCA cycle intermediates).

- Proteomics : SILAC labeling to quantify protein expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.